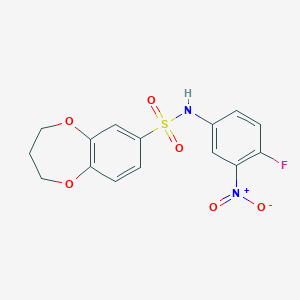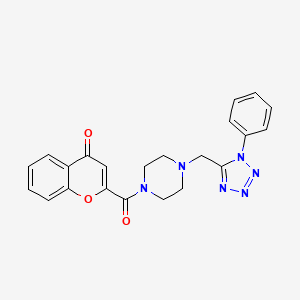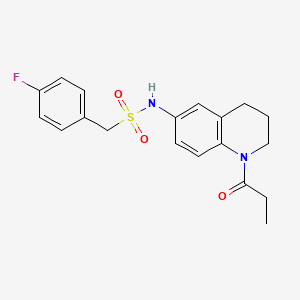
2-bromo-N-(2-methyl-1-phenylbenzimidazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(2-methyl-1-phenylbenzimidazol-5-yl)benzamide is a useful research compound. Its molecular formula is C21H16BrN3O and its molecular weight is 406.283. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heparanase Inhibition
A novel class of benzamides, including compounds structurally similar to 2-bromo-N-(2-methyl-1-phenylbenzimidazol-5-yl)benzamide, has been described as inhibitors of the endo-beta-glucuronidase heparanase. These compounds have shown good heparanase inhibitory activity, making them potential candidates for cancer therapy and other diseases where heparanase plays a critical role. Among the derivatives, certain compounds displayed significant inhibitory activity, highlighting the therapeutic potential of this class of molecules in modulating heparanase activity (Xu et al., 2006).
Anticancer Activity
A series of substituted benzamides, related to the structure of interest, were synthesized and evaluated for anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. The compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug, etoposide. This suggests the potential of such compounds in the development of new anticancer therapies (Ravinaik et al., 2021).
Antimicrobial Evaluation
N-benzimidazol-1-yl-methyl-benzamide derivatives were synthesized and evaluated for in vitro antimicrobial activity against a variety of bacterial and fungal strains. Certain derivatives demonstrated effective antimicrobial properties, suggesting their potential as new antimicrobial agents. This highlights the importance of benzamide derivatives in developing new therapies to combat infectious diseases (Sethi et al., 2016).
Molecular Docking and Interaction Studies
Studies on antipyrine derivatives structurally related to this compound have included X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies provide insights into the intermolecular interactions critical for the biological activity of these compounds, such as hydrogen bonding and π-interactions, which are essential for designing new drugs with enhanced efficacy and specificity (Saeed et al., 2020).
Synthesis and Characterization
The synthesis and characterization of benzamide derivatives offer valuable information on the structural and physicochemical properties necessary for biological activity. Such studies are crucial for the rational design of new therapeutic agents, enabling the optimization of pharmacokinetic and pharmacodynamic profiles for clinical application (Polo et al., 2019).
Propriétés
IUPAC Name |
2-bromo-N-(2-methyl-1-phenylbenzimidazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O/c1-14-23-19-13-15(24-21(26)17-9-5-6-10-18(17)22)11-12-20(19)25(14)16-7-3-2-4-8-16/h2-13H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNZNUZQPYVILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-methylbenzamide](/img/structure/B2611887.png)
![1-benzoyl-5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B2611889.png)



![2-Chloro-N-[2-(3-chlorophenoxy)propyl]propanamide](/img/structure/B2611893.png)
![1-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2611895.png)



![N-(5-chloro-2-methoxyphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2611906.png)
![ethyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2611907.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride](/img/structure/B2611908.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2611909.png)
